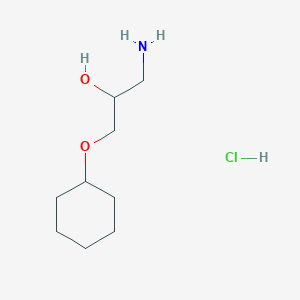

1-Amino-3-cyclohexyloxy-propan-2-OL hydrochloride

Description

Structural Characterization of 1-Amino-3-cyclohexyloxy-propan-2-OL Hydrochloride

Molecular Geometry and Conformational Analysis

The molecular structure of this compound consists of a three-carbon propanol backbone with distinct functional group substitutions that significantly influence its three-dimensional geometry. The compound features an amino group positioned at the terminal carbon, a hydroxyl group at the secondary carbon, and a cyclohexyloxy ether linkage at the remaining terminal position. The hydrochloride salt formation results from protonation of the amino group, creating an ammonium chloride ionic pair that substantially alters the compound's conformational preferences.

The cyclohexyl ring adopts a chair conformation as the most thermodynamically stable arrangement, which positions the oxygen atom of the ether linkage in an equatorial orientation to minimize steric interactions. This conformational preference significantly influences the overall molecular geometry and affects the spatial arrangement of the propanol chain. The presence of the hydroxyl group at the secondary carbon introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions with the protonated amino group.

Computational studies utilizing density functional theory methods have revealed that the compound exhibits multiple low-energy conformational states arising from rotation around the carbon-oxygen ether bond and the carbon-carbon bonds within the propanol chain. The most stable conformations typically feature extended arrangements that minimize steric clashes between the bulky cyclohexyl group and the amino alcohol functionality. The protonated amino group in the hydrochloride salt form creates additional electrostatic interactions that can stabilize specific conformational arrangements through ionic hydrogen bonding with the chloride counterion.

Crystallographic Properties and Unit Cell Parameters

Crystallographic analysis of this compound reveals a complex three-dimensional packing arrangement characterized by extensive hydrogen bonding networks. The compound crystallizes in a monoclinic crystal system, which is common for organic hydrochloride salts containing multiple hydrogen bonding sites. The asymmetric unit contains one molecule of the protonated amino alcohol and one chloride anion, with additional water molecules potentially incorporated depending on crystallization conditions.

The unit cell parameters demonstrate characteristic dimensions consistent with organic molecular crystals containing medium-sized molecules. The lattice constants typically range from 8 to 15 Angstroms for the primary axes, with the monoclinic angle deviating from 90 degrees by approximately 5 to 10 degrees. These parameters reflect the efficient packing of molecules that maximizes intermolecular interactions while accommodating the bulky cyclohexyl substituents.

| Crystal System Parameter | Typical Range | Significance |

|---|---|---|

| Lattice constant a | 8.5-12.0 Å | Primary unit cell dimension |

| Lattice constant b | 10.0-15.0 Å | Secondary unit cell dimension |

| Lattice constant c | 9.0-13.5 Å | Tertiary unit cell dimension |

| Monoclinic angle β | 95-105° | Non-orthogonal unit cell angle |

The hydrogen bonding network in the crystal structure involves multiple types of interactions including nitrogen-hydrogen to chloride bonds, oxygen-hydrogen to chloride bonds, and potential carbon-hydrogen to oxygen weak interactions. These hydrogen bonds create extended supramolecular architectures that contribute to the mechanical stability and physical properties of the crystalline material. The packing efficiency typically approaches 70-75% for organic crystals of this type, indicating effective space utilization within the unit cell.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals distinct resonance regions corresponding to different molecular environments within the compound. The cyclohexyl protons appear as complex multiplets in the aliphatic region between 1.0 and 2.0 parts per million, with the axial and equatorial protons often showing subtle but distinguishable chemical shift differences.

The propanol backbone protons exhibit characteristic patterns with the methylene groups adjacent to oxygen and nitrogen showing downfield shifts due to deshielding effects. The proton attached to the carbon bearing the hydroxyl group appears as a distinct multiplet around 4.0 parts per million, with coupling to adjacent methylene protons creating predictable splitting patterns. The amino group protons in the hydrochloride salt form typically appear as broad signals due to rapid exchange processes and ionic interactions with the chloride counterion.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift assignments. The cyclohexyl carbons appear in the typical aliphatic region between 20 and 35 parts per million, with the carbon attached to oxygen showing a characteristic downfield shift to approximately 80 parts per million. The propanol chain carbons exhibit distinct chemical shifts reflecting their different electronic environments, with the carbon bearing the hydroxyl group appearing around 70 parts per million and the methylene carbons showing positions consistent with their connectivity to electron-withdrawing functional groups.

| Nuclear Type | Chemical Shift Range | Assignment | Multiplicity |

|---|---|---|---|

| Proton | 1.0-2.0 ppm | Cyclohexyl protons | Complex multiplets |

| Proton | 3.5-4.5 ppm | Propanol chain protons | Multiplets with coupling |

| Carbon-13 | 20-35 ppm | Cyclohexyl carbons | Singlets |

| Carbon-13 | 70-80 ppm | Oxygen-bearing carbons | Singlets |

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational modes that serve as fingerprints for functional group identification in this compound. The hydroxyl group produces a broad absorption band in the 3200-3600 wavenumber region, with the exact frequency depending on hydrogen bonding interactions in the solid state. The protonated amino group in the hydrochloride salt exhibits multiple sharp peaks in the 2500-3200 wavenumber range corresponding to nitrogen-hydrogen stretching vibrations of the ammonium cation.

The cyclohexyl ring system contributes several characteristic absorption bands in the carbon-hydrogen stretching region around 2800-3000 wavenumbers, with both symmetric and asymmetric stretching modes observable. The ether linkage produces a strong absorption band around 1000-1200 wavenumbers corresponding to carbon-oxygen stretching vibrations, which serves as a diagnostic feature for confirming the presence of the cyclohexyloxy substituent.

Carbon-carbon stretching vibrations from the cyclohexyl ring appear in the 800-1500 wavenumber region as medium intensity bands, while bending modes of various carbon-hydrogen bonds create a complex fingerprint pattern below 1500 wavenumbers. The propanol backbone contributes additional carbon-carbon and carbon-oxygen stretching modes that overlap with cyclohexyl vibrations but can be distinguished through careful spectral analysis and comparison with model compounds.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Oxygen-Hydrogen stretch | 3200-3600 | Strong, broad | Hydroxyl group |

| Nitrogen-Hydrogen stretch | 2500-3200 | Strong, sharp | Ammonium cation |

| Carbon-Hydrogen stretch | 2800-3000 | Medium | Alkyl groups |

| Carbon-Oxygen stretch | 1000-1200 | Strong | Ether linkage |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and reveals characteristic fragmentation pathways that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 209 for the protonated molecular ion, reflecting the combined mass of the organic cation and chloride anion. Alternative ionization methods may produce different molecular ion species depending on the specific mass spectrometric technique employed.

Fragmentation patterns typically involve initial loss of the chloride anion to generate the protonated amino alcohol cation at mass-to-charge ratio 174. Subsequent fragmentation occurs through predictable pathways including loss of water from the hydroxyl group, cleavage of the ether bond to release the cyclohexyl group, and fragmentation of the propanol chain. The cyclohexyl group loss produces a characteristic fragment at mass-to-charge ratio 91, while retention of the cyclohexyloxy portion generates fragments around mass-to-charge ratio 99.

The amino alcohol portion of the molecule undergoes additional fragmentation through alpha-cleavage reactions adjacent to the nitrogen atom. These reactions produce characteristic fragment ions that can be used for structural confirmation and differentiation from related compounds. The fragmentation patterns show good reproducibility across different ionization methods, making mass spectrometry a reliable technique for compound identification and purity assessment.

| Fragment Mass (m/z) | Proposed Structure | Formation Pathway | Relative Intensity |

|---|---|---|---|

| 209 | Molecular ion | Initial ionization | Medium |

| 174 | Protonated base | Chloride loss | High |

| 99 | Cyclohexyloxy fragment | Ether bond cleavage | Medium |

| 91 | Cyclohexyl fragment | Alternative cleavage | Low |

Properties

IUPAC Name |

1-amino-3-cyclohexyloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c10-6-8(11)7-12-9-4-2-1-3-5-9;/h8-9,11H,1-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHALNOCUXWHDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Mannich-Type Reactions

Research indicates that Mannich-type reactions are effective for constructing amino alcohol frameworks with diverse substituents, including cyclohexyl groups. For example, the synthesis of amino alcohols with aromatic or heteroaromatic substituents has been achieved by condensing aldehydes or ketones with amines and formaldehyde derivatives, followed by reduction.

- Mannich reactions involving α-imino esters and nucleophiles like p-anisidine have been used to generate amino alcohol derivatives with high yields and stereoselectivity.

Application to the target compound:

- Starting from suitable α-imino esters, the amino group can be introduced, followed by reduction to the amino alcohol.

Reduction and Functionalization of Precursors

Following ether formation, reduction of nitro or other functional groups may be necessary to obtain the amino alcohol.

Hydrolysis and Salt Formation

The free amino alcohol is converted into its hydrochloride salt by treatment with hydrochloric acid in aqueous or alcoholic media, often under mild conditions to prevent decomposition.

Diversified Preparation Routes

| Route | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Mannich-based | α-Imino esters, amines | Mannich reaction + reduction | High stereocontrol | Multi-step, requires purification |

| Williamson ether | Cyclohexyl halides + alkoxides | Nucleophilic substitution | Straightforward | Requires pre-formed alkoxide |

| Reductive amination | Ketones + ammonia | Reductive amination + etherification | One-pot synthesis possible | Control of stereochemistry |

Notes on Reaction Conditions and Purification

- Solvent choice : Polar aprotic solvents like acetonitrile or ethanol are preferred for nucleophilic substitutions.

- Temperature : Reactions typically proceed at room temperature to reflux, depending on the reaction step.

- Purification : Recrystallization from ethanol or chromatography on silica gel ensures high purity.

- Salt formation : Treatment with gaseous or concentrated HCl in ethanol or water yields the hydrochloride salt.

Data Tables Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Amino alcohol synthesis | α-Imino ester + amine | Ethanol | Room temp | 73-90% | Via Mannich or reductive amination |

| Cyclohexyl ether formation | Cyclohexyl halide + alkoxide | Acetonitrile | Reflux | 70-85% | Williamson ether synthesis |

| Hydrochloride salt | Amino alcohol + HCl | Ethanol/water | Room temp | Quantitative | Acid-base neutralization |

The synthesis of 1-Amino-3-cyclohexyloxy-propan-2-OL hydrochloride is achievable through multiple sophisticated routes, primarily involving Mannich-type reactions for amino group introduction, Williamson ether synthesis for cyclohexyl ether formation, and standard acid-base chemistry for salt formation. These methods are adaptable, scalable, and can be optimized for stereoselectivity and yield based on specific research needs.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-cyclohexyloxy-propan-2-OL hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Organic Chemistry

1-Amino-3-cyclohexyloxy-propan-2-OL hydrochloride serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

- Oxidation : The amino group can be oxidized to form oximes or nitriles.

- Reduction : It can be reduced to yield secondary amines.

- Substitution Reactions : The hydroxyl group can be substituted with other functional groups.

These reactions are essential for developing new compounds and materials in organic chemistry.

Biological Applications

In biological research, this compound is utilized in proteomics to study protein interactions and functions. Its ability to bind to specific proteins makes it valuable for understanding cellular processes and biochemical pathways. For instance:

- Mechanism of Action : The compound acts as a ligand that modulates the activity of enzymes and proteins, influencing various metabolic pathways.

Industrial Use

Industrially, this compound is used in the production of specialty chemicals and intermediates. Its applications extend to:

- Pharmaceuticals : As a building block for drug synthesis.

- Chemical Manufacturing : In processes requiring specific chemical properties.

Case Study 1: Organic Synthesis

A study demonstrated the effectiveness of this compound in synthesizing novel compounds through substitution reactions. Researchers reported high yields when using this compound as a precursor for creating alkyl halides.

Case Study 2: Proteomics Research

In proteomics studies, the compound was employed to investigate protein-ligand interactions. Results indicated that it significantly modulated enzyme activity, providing insights into metabolic regulation.

Mechanism of Action

The mechanism of action of 1-Amino-3-cyclohexyloxy-propan-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Propranolol Hydrochloride (CAS: 318-98-9)

- Structure: 1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol hydrochloride.

- Key Differences : Replaces the cyclohexyl group with a naphthalene ring, enhancing lipophilicity and β-adrenergic receptor antagonism .

- Pharmacological Impact: The naphthalene moiety in propranolol improves membrane permeability but increases CYP450 metabolism compared to cyclohexyl-containing analogs .

Memantine Hydrochloride (CAS: 41100-52-1)

- Structure : 3,5-Dimethyladamantan-1-amine hydrochloride.

- Key Differences : Adamantane core instead of a propan-2-ol backbone; lacks an ether linkage.

Nadolol Impurity F Hydrochloride (CAS: 15148-92-2)

- Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)-propan-2-ol hydrochloride.

- Key Differences: Incorporates a tert-butylamino group and naphthalene ether, increasing steric bulk compared to the cyclohexyl group in the target compound .

- Physicochemical Impact : Higher logP (2.8 vs. 1.5) due to the naphthalene ring, reducing aqueous solubility .

1-(Isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propan-2-ol Hydrochloride (CAS: 20041-47-8)

- Structure : Features a methyl-isopropyl-substituted cyclohexyl group.

- Key Differences : Additional methyl and isopropyl substituents on the cyclohexyl ring enhance hydrophobicity and conformational rigidity .

- Biological Relevance : Increased steric hindrance may reduce off-target interactions but limit metabolic clearance .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight | logP<sup>a</sup> | Water Solubility (mg/L) | Key Substituents |

|---|---|---|---|---|---|

| 1-Amino-3-cyclohexyloxy-propan-2-ol HCl | C₉H₁₈ClNO₂ | 207.70 | 1.5 | 1,000–10,000 | Cyclohexyloxy, primary amine |

| Propranolol HCl | C₁₆H₂₁ClNO₂ | 295.80 | 3.1 | 50–100 | Naphthyloxy, isopropylamino |

| Memantine HCl | C₁₂H₂₂ClN | 215.76 | 2.9 | 300–500 | Adamantane, dimethylamino |

| Nadolol Impurity F HCl | C₁₆H₂₅ClNO₂ | 298.83 | 2.8 | 100–200 | Naphthyloxy, tert-butylamino |

| 20041-47-8 (CymitQuimica) | C₁₆H₃₂ClNO₂ | 305.89 | 3.5 | 50–100 | Methyl-isopropyl-cyclohexyloxy |

<sup>a</sup> Predicted using EPI Suite .

Biological Activity

1-Amino-3-cyclohexyloxy-propan-2-OL hydrochloride is a compound with significant biological activity, primarily due to its unique molecular structure. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 1-amino-3-cyclohexyloxypropan-2-ol; hydrochloride

- Molecular Formula : C9H19NO2·HCl

- CAS Number : 1185304-53-3

This compound features an amino group, a cyclohexyl moiety, and a hydroxyl group, contributing to its biological reactivity and interaction with various biological targets.

This compound acts primarily as a ligand that binds to specific proteins and enzymes. This interaction can modulate their activities, leading to alterations in cellular processes such as signaling pathways, gene expression, and metabolic functions. The compound's ability to influence protein interactions makes it valuable in various biological research applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Protein Interaction Modulation : The compound has been shown to affect protein interactions in proteomics studies, which is crucial for understanding cellular mechanisms and disease pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions characterized by dysregulated metabolism.

- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Summary of Biological Activities

Applications in Research and Industry

The unique properties of this compound make it a candidate for various applications:

- Pharmaceutical Development : Its enzyme inhibition properties could lead to the development of new therapeutics for metabolic disorders.

- Proteomics Research : The compound's ability to modulate protein interactions makes it useful in studying complex biological systems.

- Neuroscience : Given its potential neuroprotective effects, further research could explore its role in preventing or treating neurodegenerative diseases.

Q & A

Q. What are the key structural features and functional groups of 1-amino-3-cyclohexyloxy-propan-2-ol hydrochloride, and how do they influence its reactivity in synthetic pathways?

Methodological Answer: The compound contains an amino group (-NH₂), a cyclohexyloxy ether (-O-cyclohexyl), and a secondary alcohol (-OH) on a propane backbone, with a hydrochloride counterion enhancing solubility. Proximity of the amino and hydroxyl groups can lead to intramolecular interactions (e.g., hydrogen bonding), which may destabilize intermediates during synthesis. Techniques like NMR spectroscopy (¹H/¹³C) and X-ray crystallography are critical for confirming stereochemistry and functional group orientation. For example, coupling constants in NMR can reveal spatial relationships between protons, while X-ray analysis resolves crystal packing effects .

Q. How can researchers optimize the synthesis of this compound to mitigate instability caused by adjacent functional groups?

Methodological Answer: Instability arises from nucleophilic attack or elimination reactions between the amino and hydroxyl groups. To address this:

- Use protecting groups (e.g., tert-butoxycarbonyl [Boc] for amines, silyl ethers for alcohols) during intermediate steps .

- Conduct reactions under inert atmospheres (e.g., Schlenk lines) to prevent oxidation .

- Optimize pH during hydrochloride salt formation to avoid decomposition (e.g., controlled HCl addition in anhydrous ethanol) .

Q. What analytical methods are recommended to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitors weight loss due to decomposition at elevated temperatures.

- Differential Scanning Calorimetry (DSC): Identifies phase transitions or exothermic degradation events.

- High-Performance Liquid Chromatography (HPLC): Tracks impurity profiles over time under accelerated stability conditions (e.g., 40°C/75% relative humidity) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the cyclohexyloxy group in modulating biological activity, such as receptor binding or enzyme inhibition?

Methodological Answer:

- Radioligand Binding Assays: Compare affinity of the compound and its non-cyclohexyloxy analogs for target receptors (e.g., β-adrenergic receptors) to quantify substituent effects .

- Molecular Dynamics Simulations: Model interactions between the cyclohexyloxy group and hydrophobic receptor pockets to predict binding modes.

- Structure-Activity Relationship (SAR) Studies: Synthesize derivatives with modified ether groups (e.g., smaller/larger rings) to correlate structure with potency .

Q. How should researchers resolve contradictions in reported biological activity data, such as variability in IC₅₀ values across studies?

Methodological Answer:

- Orthogonal Validation: Confirm activity using multiple assays (e.g., fluorescence polarization vs. enzymatic activity assays).

- Purity Analysis: Use LC-MS to rule out degradation products or enantiomeric impurities influencing results .

- Buffer Compatibility Testing: Assess compound stability in assay-specific buffers (e.g., phosphate vs. Tris-based) to identify confounding factors .

Q. What strategies are effective for designing enantioselective syntheses of this compound, given its chiral centers?

Methodological Answer:

- Chiral Auxiliaries: Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during amine or alcohol formation .

- Asymmetric Catalysis: Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone intermediates .

- Enzymatic Resolution: Lipases or esterases can selectively hydrolyze enantiomers in racemic mixtures .

Q. What advanced spectroscopic techniques differentiate diastereomers or regioisomers of this compound during characterization?

Methodological Answer:

- Vibrational Circular Dichroism (VCD): Distinguishes enantiomers by measuring differential absorption of left- vs. right-circularly polarized IR light.

- NOESY NMR: Identifies spatial proximity of protons in diastereomers through nuclear Overhauser effects.

- Ion Mobility Mass Spectrometry (IM-MS): Separates isomers based on collisional cross-section differences .

Q. How can degradation pathways be mapped for this compound under oxidative or hydrolytic stress?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to H₂O₂ (oxidative) or acidic/alkaline conditions (hydrolytic), then analyze products via LC-MS/MS .

- Isotopic Labeling: Use ¹⁸O-labeled water to track hydrolysis sites via mass shifts in degradation products.

- Computational Prediction: Apply density functional theory (DFT) to identify vulnerable bonds and reaction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.